Boc-His-OH Boc-His-OH 2-[(Tert-butoxycarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid is a histidine derivative.
Brand Name: Vulcanchem
CAS No.: 17791-52-5
VCID: VC21539125
InChI: InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)
SMILES: CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O
Molecular Formula: C11H17N3O4
Molecular Weight: 255.27 g/mol

Boc-His-OH

CAS No.: 17791-52-5

Cat. No.: VC21539125

Molecular Formula: C11H17N3O4

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

Boc-His-OH - 17791-52-5

CAS No. 17791-52-5
Molecular Formula C11H17N3O4
Molecular Weight 255.27 g/mol
IUPAC Name 3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)
Standard InChI Key AYMLQYFMYHISQO-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O

Physical and Chemical Properties

Physical Characteristics

Boc-His-OH exhibits distinct physical properties that influence its handling and application in laboratory settings. Based on analytical data, the compound possesses the following physical characteristics:

ParameterValue
Molecular Weight255.270 g/mol
Density1.3±0.1 g/cm³
Boiling Point522.2±45.0°C at 760 mmHg
Molecular FormulaC₁₁H₁₇N₃O₄
Physical StateSolid at room temperature

These physical properties influence the compound's solubility, stability, and reactivity in various solvents and reaction conditions.

Chemical Reactivity

The chemical behavior of Boc-His-OH is characterized by:

  • The presence of a carboxylic acid group (-COOH) that remains reactive for coupling reactions

  • The protected alpha-amino group that prevents unwanted side reactions during peptide synthesis

  • The imidazole side chain of histidine that can participate in hydrogen bonding and acid-base chemistry

  • Selective deprotection capabilities under acidic conditions, typically using trifluoroacetic acid (TFA)

The compound's reactivity profile makes it suitable for both solution-phase and solid-phase peptide synthesis strategies.

Comparison with Other Histidine Derivatives

Structural Variations Among Histidine Derivatives

Several protected forms of histidine exist for peptide synthesis, each with distinct characteristics and applications. The following table compares Boc-His-OH with related derivatives:

DerivativeCAS NumberMolecular Weight (g/mol)Molecular FormulaKey Features
Boc-His-OH17791-52-5255.270C₁₁H₁₇N₃O₄Basic derivative with only α-amino protection
Boc-His(Trt)-OH32926-43-5497.585C₃₀H₃₁N₃O₄Additional trityl protection on imidazole nitrogen
Boc-His(Boc)-OH DCHA31687-58-8536.704C₂₈H₄₈N₄O₆Double Boc protection with DCHA salt form
Boc-His(Z)-OH50305-43-6389.400C₁₉H₂₃N₃O₆Benzyloxycarbonyl protection on imidazole nitrogen
Boc-His(1-ME)-OH61070-20-0269.300C₁₂H₁₉N₃O₄Methylated imidazole position

This diversity in protection strategies reflects the different requirements for controlling side-chain reactivity during peptide synthesis.

Comparative Advantages and Limitations

Each histidine derivative offers specific advantages for different synthetic applications. While Boc-His-OH provides basic protection, derivatives with additional protecting groups on the imidazole nitrogen offer enhanced control over side reactions. For instance:

  • Boc-His(Trt)-OH offers excellent protection of the imidazole nitrogen but is known to have stability issues in solution. Research has shown that Fmoc-His(Trt)-OH solutions show discoloration in as little as 24 hours when stored under atmospheric conditions.

  • Boc-His(Boc)-OH and its DCHA salt form provide additional protection that can prevent unwanted reactions at the imidazole moiety during coupling procedures.

  • Studies on related compounds like Fmoc-His(Boc)-OH have demonstrated that Boc protection of the imidazole nitrogen can reduce epimerization during microwave-assisted solid-phase peptide synthesis compared to trityl-protected derivatives.

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

Boc-His-OH serves as a critical building block in solid-phase peptide synthesis (SPPS), particularly in the synthesis of histidine-containing peptides and proteins. The Boc strategy allows for sequential deprotection and coupling steps, enabling the controlled assembly of peptide chains.

When using Boc-His-OH in peptide synthesis, researchers typically follow these sequential steps:

  • Coupling the protected amino acid to a growing peptide chain

  • Selective deprotection of the Boc group with acids like TFA

  • Coupling of the next protected amino acid

  • Continuation of this cycle until the desired peptide sequence is achieved

Epimerization Considerations

One significant challenge in histidine incorporation during peptide synthesis is the potential for epimerization at the alpha-carbon. Research findings related to histidine derivatives have demonstrated that the nature of the imidazole protecting group significantly influences epimerization rates.

While specific data for Boc-His-OH is limited in the provided search results, studies on related compounds suggest that:

  • Histidine derivatives with additional protection on the imidazole ring generally show reduced epimerization rates

  • The urethane-type protection (like Boc) on the imidazole has an electron-withdrawing effect that decreases basicity and consequently reduces epimerization

  • Activation methods and coupling conditions also significantly influence epimerization rates

Stability Considerations

The stability of histidine derivatives in solution is an important consideration for peptide synthesis. Research has shown that different histidine derivatives exhibit varying stability profiles under storage conditions. For example, Fmoc-His(Trt)-OH solutions show significant discoloration and degradation over time, while Boc-protected histidine derivatives tend to demonstrate improved stability.

Synthesis Methods

Purification and Quality Control

The purity of Boc-His-OH is critical for successful peptide synthesis applications. Standard purification methods include recrystallization, column chromatography, and in some cases, high-performance liquid chromatography (HPLC). Quality control typically involves:

  • Melting point determination

  • Spectroscopic analysis (NMR, IR, MS)

  • Chromatographic purity assessment

  • Optical rotation measurement to confirm stereochemical purity

Biological and Pharmacological Relevance

Role in Bioactive Peptides

Histidine-containing peptides synthesized using Boc-His-OH as a building block often possess significant biological activities. The imidazole side chain of histidine contributes to:

  • Metal ion binding and coordination

  • pH-dependent behavior in biological systems

  • Catalytic activity in enzyme active sites

  • Hydrogen bonding networks in protein structures

The controlled incorporation of histidine residues using protected derivatives like Boc-His-OH enables the synthesis of peptides with specific functional properties for biological studies and therapeutic applications.

Research Applications

Contemporary research applications of Boc-His-OH include:

  • Synthesis of histidine-rich antimicrobial peptides

  • Development of metal-binding peptides for bioinorganic chemistry

  • Structure-activity relationship studies of histidine-containing bioactive peptides

  • Preparation of peptide mimetics for drug discovery

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